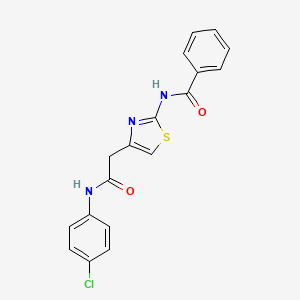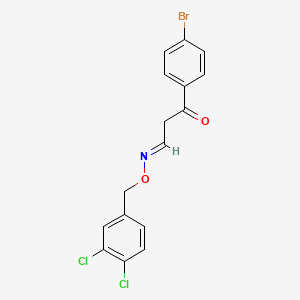![molecular formula C13H18BrClN2O B2950855 N-[(1R*,4R*)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride CAS No. 1286272-78-3](/img/structure/B2950855.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride is a chemical compound with the molecular formula C21H30ClNO and a molecular weight of 347.927 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride typically involves multiple steps, starting with the reaction of 4-bromobenzoyl chloride with aminocyclohexane,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride is used as a building block for the synthesis of more complex molecules,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study protein interactions and enzyme activities,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.
Medicine: ,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride is used in the production of advanced materials and chemicals,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. The compound binds to these targets, leading to the activation or inhibition of certain pathways,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Bromobenzamide
Aminocyclohexyl derivatives
Other benzamide derivatives
Propiedades
IUPAC Name |
N-(4-aminocyclohexyl)-4-bromobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12;/h1-4,11-12H,5-8,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJMWKQCPUKFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-hydroxy-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2950774.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2950777.png)
![N-(3,4-dichlorophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2950778.png)
![Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2950779.png)


![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone](/img/structure/B2950785.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide](/img/structure/B2950786.png)
![methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2950787.png)
![2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2950789.png)
![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2950790.png)
![4-[4-(4-Ethoxyphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2950792.png)
![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2950795.png)
